molecular formula C13H20N2 B6267892 rac-1-[(2R,3S)-1-methyl-2-phenylpiperidin-3-yl]methanamine, trans CAS No. 1367818-36-7

rac-1-[(2R,3S)-1-methyl-2-phenylpiperidin-3-yl]methanamine, trans

Cat. No.: B6267892
CAS No.: 1367818-36-7
M. Wt: 204.3
Attention: For research use only. Not for human or veterinary use.
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Description

rac-1-[(2R,3S)-1-methyl-2-phenylpiperidin-3-yl]methanamine, trans: is a chiral compound with significant interest in the fields of medicinal chemistry and pharmacology. This compound features a piperidine ring, a common structural motif in many biologically active molecules, and is characterized by its specific stereochemistry, which can influence its biological activity and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-1-[(2R,3S)-1-methyl-2-phenylpiperidin-3-yl]methanamine typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the reductive amination of 1-phenyl-2-propanone with methylamine, followed by cyclization.

    Introduction of the Methyl Group: The methyl group at the 1-position can be introduced via alkylation reactions using methyl iodide or similar reagents.

    Resolution of Stereoisomers: The racemic mixture can be resolved into its individual stereoisomers using chiral chromatography or by forming diastereomeric salts with chiral acids.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes:

    Catalytic Hydrogenation: To reduce intermediates and form the desired piperidine ring.

    Automated Chromatography: For the efficient separation of stereoisomers.

    Continuous Flow Chemistry: To enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts or metal hydrides to reduce any double bonds or carbonyl groups present in intermediates.

    Substitution: Nucleophilic substitution reactions can occur at the amine group, where alkyl or acyl groups can be introduced using alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, alkanes.

    Substitution: N-alkylated or N-acylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, rac-1-[(2R,3S)-1-methyl-2-phenylpiperidin-3-yl]methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound is studied for its potential interactions with biological targets, such as enzymes and receptors. Its stereochemistry plays a crucial role in its binding affinity and specificity.

Medicine

Medically, this compound is investigated for its potential therapeutic effects. It may serve as a lead compound in the development of new drugs targeting neurological or psychiatric disorders due to its structural similarity to known pharmacologically active piperidine derivatives.

Industry

In the industrial sector, this compound can be used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility makes it a valuable intermediate in various chemical manufacturing processes.

Mechanism of Action

The mechanism of action of rac-1-[(2R,3S)-1-methyl-2-phenylpiperidin-3-yl]methanamine involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound’s stereochemistry influences its binding mode and efficacy. For example, it may act as an agonist or antagonist at certain receptor sites, modulating biological pathways and producing therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1-Phenylpiperidine: A simpler analog lacking the methyl and methanamine groups.

    Methylphenidate: A well-known stimulant with a similar piperidine structure.

    Piperidine: The parent compound, which forms the core structure of many derivatives.

Uniqueness

rac-1-[(2R,3S)-1-methyl-2-phenylpiperidin-3-yl]methanamine is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its ability to interact with various biological targets makes it a compound of significant interest for further research and development.

Properties

CAS No.

1367818-36-7

Molecular Formula

C13H20N2

Molecular Weight

204.3

Purity

95

Origin of Product

United States

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